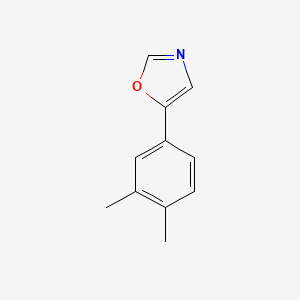

5-(3,4-Dimethylphenyl)oxazole

描述

5-(3,4-Dimethylphenyl)oxazole is a heterocyclic organic compound featuring an oxazole ring substituted at the 5-position with a 3,4-dimethylphenyl group. Oxazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

5-(3,4-dimethylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10(5-9(8)2)11-6-12-7-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHWIRLFXUQIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of α-Haloketones with Amides or Amino Alcohols

A classical approach involves preparing an α-haloketone intermediate from 3,4-dimethylacetophenone, followed by reaction with formamide or an amino alcohol to induce cyclization into the oxazole ring. This method is widely used for oxazole synthesis but requires careful control of reaction conditions to achieve regioselectivity.

Synthesis via Oximation and Cyclodehydration

Based on related oxazole syntheses, oximation of α-keto compounds followed by cyclodehydration is a common route. For example, the synthesis of oxazole derivatives involves:

- Formation of an oxime from the corresponding ketone (e.g., 3,4-dimethylacetophenone).

- Cyclodehydration under acidic or Lewis acid catalysis to form the oxazole ring.

This method offers good yields and regioselectivity and is adaptable to various substitutions on the aromatic ring.

Detailed Synthetic Route Inspired by Analogous Oxazole Syntheses

Step 1: Preparation of α-Ketoamide or α-Keto Oxime Intermediate

- Starting from 3,4-dimethylacetophenone, perform an oximation reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an ethanol/water solvent system at 25–32 °C.

- The reaction produces the corresponding α-keto oxime intermediate.

Step 2: Cyclization to Form Oxazole Ring

- Treat the oxime intermediate with a dehydrating agent or Lewis acid catalyst such as boron trifluoride diethyl etherate or trifluoroacetic acid.

- Conduct the reaction at mild temperatures (35–45 °C) to promote cyclodehydration and ring closure, forming the this compound.

Step 3: Purification and Crystallization

- After reaction completion, the mixture is quenched with dilute acid, extracted with an organic solvent (e.g., dichloromethane), concentrated under reduced pressure, and purified by recrystallization from ethanol or an ethanol/water mixture.

Reaction Conditions and Yields from Related Oxazole Syntheses

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride, sodium acetate, EtOH/H2O | 25–32 | 12–24 h | 85–90 | Formation of α-keto oxime intermediate |

| Cyclodehydration | Boron trifluoride diethyl etherate, TFA | 35–45 | 2–5 h | 80–90 | Lewis acid catalyzed ring closure |

| Purification & Crystallization | Ethanol or ethanol/water mixture | Ambient | — | — | Recrystallization to obtain pure product |

Yields and conditions are adapted from analogous syntheses of substituted oxazoles and related heterocycles.

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts for oxazole protons and aromatic methyl groups confirm the structure.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the calculated molecular weight of this compound.

- Thin Layer Chromatography (TLC): Rf values in ethyl acetate or dichloromethane solvent systems typically around 0.4–0.6, indicating purity and reaction progress.

- Infrared Spectroscopy (IR): Absence of oxime or keto groups and presence of characteristic oxazole ring vibrations.

Comparative Analysis of Preparation Methods

| Methodology | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|

| α-Haloketone Cyclization | Straightforward, well-documented | Requires halogenated intermediates, possible regioisomer issues | Moderate |

| Oximation + Cyclodehydration | High regioselectivity, mild conditions | Multi-step, requires careful control of dehydration | High |

| Multi-step Grignard + Epoxidation (from analogues) | High yield, precise substitution control | More complex, requires organometallic reagents | Potentially adaptable but more complex |

化学反应分析

Types of Reactions

5-(3,4-Dimethylphenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the oxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemical Applications

5-(3,4-Dimethylphenyl)oxazole serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:

- Synthesis of Derivatives : It can undergo oxidation to form carboxylic acids or ketones and reduction to yield reduced oxazole derivatives. Additionally, it can be halogenated through substitution reactions.

- Coordination Chemistry : The compound acts as a ligand, binding to metal ions and forming coordination complexes that are useful in catalysis and materials science.

Biological Applications

Research indicates that this compound possesses bioactive properties that make it valuable in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.

- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell growth. For example, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and breast (MCF7) cancer cells .

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for drug development targeting pain relief and inflammation.

- Neuroprotective Effects : Some derivatives have shown promise in reducing neurotoxicity in models of Alzheimer's disease, indicating potential applications in neurodegenerative disorders .

Table 1: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 60 | PC-3 | 0.0030 |

| 61 | A431 | 0.0047 |

| 62 | MCF7 | 0.0035 |

| 5-Fluorouracil | PC-3 | 0.016 |

This table summarizes the IC50 values of selected derivatives against different cancer cell lines, demonstrating their potency compared to standard chemotherapeutics like 5-Fluorouracil .

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | Activity |

|---|---|---|

| A | Staphylococcus aureus | Effective |

| B | Escherichia coli | Effective |

This table highlights the antimicrobial efficacy of certain derivatives against common bacterial strains.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various oxazole derivatives, including those derived from this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting broad-spectrum anticancer potential .

Case Study 2: Antimicrobial Activity

In vitro tests conducted on oxazole derivatives revealed effectiveness against both Gram-positive and Gram-negative bacteria. This study supports the potential for developing new antimicrobial agents based on the structure of this compound.

作用机制

The mechanism of action of 5-(3,4-Dimethylphenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

相似化合物的比较

Structural and Functional Group Variations

5-(3,4-Dimethylphenyl)-4-phenylisoxazole

- Structure : Isoxazole ring (oxygen and nitrogen at positions 1 and 2) substituted with 3,4-dimethylphenyl and phenyl groups.

- Key Findings :

- Exhibits structural resemblance to oxaprozin, a COX inhibitor, with pharmacophore mapping showing alignment of the dimethylphenyl ring over hydrophobic regions and the oxazole oxygen over hydrogen bond acceptor sites .

- Demonstrated anti-inflammatory and anti-hemorrhoidal activity in Acacia ferruginea extracts, suggesting COX enzyme interaction via molecular docking (LibDock score: 120.832) .

5-(4-Bromo-2,3-dimethylphenyl)oxazole

- Structure : Oxazole substituted with bromo and methyl groups on the phenyl ring.

- Key Properties: Molecular formula: C₁₁H₁₀BrNO.

- Comparison : Bromine substitution may enhance electrophilicity and reactivity compared to methyl groups.

5-(3,4-Dimethoxyphenyl)oxazole

- Structure : Oxazole with 3,4-dimethoxyphenyl substituent.

- Key Properties :

Physical and Spectral Properties

生物活性

5-(3,4-Dimethylphenyl)oxazole, particularly its thione derivative (this compound-2(3H)-thione), has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on a review of relevant literature.

The synthesis of this compound-2(3H)-thione typically involves the cyclization of 3,4-dimethylbenzoyl chloride with thiosemicarbazide under acidic conditions. Common solvents used include ethanol and acetic acid, with heating to facilitate the reaction. The resulting compound is characterized by its thione group, which significantly influences its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In a study evaluating various oxazole derivatives against multiple cancer cell lines, compounds similar to this structure demonstrated significant growth inhibition. For instance, related oxadiazole derivatives showed percent growth inhibitions (PGIs) ranging from 57% to 86% against several cancer types including ovarian and lung cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. A comprehensive review highlighted that oxazole derivatives can exhibit substantial antibacterial and antifungal activities. For instance, certain derivatives showed minimal inhibitory concentrations (MICs) effective against various Candida species and Aspergillus strains .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microorganism | MIC (µg/ml) |

|---|---|---|

| 11 | Candida albicans | 1.6 |

| 12 | Aspergillus niger | 0.8 |

| Reference | Fluconazole | 3.2 |

The biological activity of this compound is primarily attributed to the thione group’s ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of various biological pathways, making it a candidate for drug development in cancer and infectious diseases.

Case Studies and Research Findings

Several studies have investigated the specific mechanisms and effects of oxazole derivatives:

- Anticancer Studies : In vitro studies have shown that certain oxazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .

- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。